3-Aminobicyclo[3.2.1]octane-8-carboxylic acid
Overview
Description
3-Aminobicyclo[3.2.1]octane-8-carboxylic acid: is a bicyclic amino acid with a unique structure that includes a primary amine and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobicyclo[32One common method involves the use of a Diels-Alder reaction to form the bicyclic structure, followed by functional group transformations to introduce the amino and carboxylic acid groups .
Industrial Production Methods: Industrial production of 3-Aminobicyclo[3.2.1]octane-8-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobicyclo[3.2.1]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The primary amine can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Aminobicyclo[3.2.1]octane-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of novel materials with unique properties
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[3.2.1]octane-8-carboxylic acid involves its interaction with specific molecular targets. The primary amine and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
- 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid
- 8-Azabicyclo[3.2.1]octane derivatives
Uniqueness: 3-Aminobicyclo[3.2.1]octane-8-carboxylic acid is unique due to its specific bicyclic structure and the position of the amino and carboxylic acid groups. This configuration provides distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
3-aminobicyclo[3.2.1]octane-8-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-7-3-5-1-2-6(4-7)8(5)9(11)12/h5-8H,1-4,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGPNLMOMLMFLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1C2C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238821 | |
Record name | Bicyclo[3.2.1]octane-8-carboxylic acid, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434142-17-2 | |
Record name | Bicyclo[3.2.1]octane-8-carboxylic acid, 3-amino- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434142-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[3.2.1]octane-8-carboxylic acid, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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